molecular formula C4H5N3O2 B12411300 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

Katalognummer: B12411300
Molekulargewicht: 132.07 g/mol
InChI-Schlüssel: RXDBSQXFIWBJSR-BGEOFTRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is a labeled compound used primarily in scientific research. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical and research applications, including metabolic studies and environmental research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid typically involves the reaction of labeled 1,2,4-triazole with acetic acid derivatives. One common method includes the alkylation of 1,2,4-triazole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this labeled compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity required for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a wide range of triazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is widely used in scientific research due to its labeled isotopes. Some key applications include:

Wirkmechanismus

The mechanism of action of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The labeled isotopes allow for precise tracking of the compound within biological systems. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways and providing insights into metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes. This labeling enhances its utility in precise analytical techniques, making it a valuable tool in various scientific fields .

Eigenschaften

Molekularformel

C4H5N3O2

Molekulargewicht

132.07 g/mol

IUPAC-Name

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)/i2+1,3+1,5+1,6+1,7+1

InChI-Schlüssel

RXDBSQXFIWBJSR-BGEOFTRISA-N

Isomerische SMILES

[13CH]1=[15N][15N]([13CH]=[15N]1)CC(=O)O

Kanonische SMILES

C1=NN(C=N1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.